molecular formula C7HClF4O B026317 5-Chloro-2,3,4-trifluorobenzoyl fluoride CAS No. 101513-69-3

5-Chloro-2,3,4-trifluorobenzoyl fluoride

Cat. No. B026317
CAS RN: 101513-69-3
M. Wt: 212.53 g/mol
InChI Key: HDPODBQAFOAFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,3,4-trifluorobenzoyl fluoride (CTFBF) is a fluorinated benzoyl halide that has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. CTFBF is a colorless liquid with a boiling point of 159-160°C and a molecular weight of 236.53 g/mol.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is based on its ability to react with nucleophiles. The reaction between 5-Chloro-2,3,4-trifluorobenzoyl fluoride and a nucleophile involves the formation of a covalent bond between the carbonyl carbon of 5-Chloro-2,3,4-trifluorobenzoyl fluoride and the nucleophilic atom of the nucleophile. The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the deprotonation of the nucleophile and enhances its reactivity.
Biochemical and Physiological Effects:
5-Chloro-2,3,4-trifluorobenzoyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known that 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules, such as amino acids and proteins, to form covalent adducts. The formation of these adducts can alter the structure and function of the biological molecules, leading to potential toxicity and adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its versatility, efficiency, and cost-effectiveness. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles to form new compounds with diverse structures and properties. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
The limitations of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its potential toxicity and adverse effects. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules to form covalent adducts, leading to potential toxicity and adverse effects. Therefore, caution should be exercised when handling 5-Chloro-2,3,4-trifluorobenzoyl fluoride, and appropriate safety measures should be taken.

Future Directions

There are several future directions for the use of 5-Chloro-2,3,4-trifluorobenzoyl fluoride in scientific research. One direction is the development of new synthetic methods using 5-Chloro-2,3,4-trifluorobenzoyl fluoride as a building block. Another direction is the exploration of 5-Chloro-2,3,4-trifluorobenzoyl fluoride's potential as a tool for the modification of biological molecules, such as proteins and nucleic acids. Additionally, the development of new applications for 5-Chloro-2,3,4-trifluorobenzoyl fluoride in material science and medicinal chemistry is an area of active research. Finally, the investigation of the potential toxicity and adverse effects of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is an important direction for future research.

Synthesis Methods

5-Chloro-2,3,4-trifluorobenzoyl fluoride can be synthesized by the reaction of 5-chloro-2,3,4-trifluorobenzoic acid with thionyl fluoride in the presence of triethylamine. The reaction proceeds smoothly at room temperature and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.

Scientific Research Applications

5-Chloro-2,3,4-trifluorobenzoyl fluoride has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new compounds with diverse structures and properties. The versatility of 5-Chloro-2,3,4-trifluorobenzoyl fluoride has made it a valuable tool in organic synthesis, medicinal chemistry, and material science.

properties

CAS RN

101513-69-3

Product Name

5-Chloro-2,3,4-trifluorobenzoyl fluoride

Molecular Formula

C7HClF4O

Molecular Weight

212.53 g/mol

IUPAC Name

5-chloro-2,3,4-trifluorobenzoyl fluoride

InChI

InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H

InChI Key

HDPODBQAFOAFJY-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F

synonyms

Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI)

Origin of Product

United States

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